molecular formula C25H26N4O6 B4170790 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide

4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide

Cat. No.: B4170790
M. Wt: 478.5 g/mol
InChI Key: SVCFZQHYTOCZPR-UHFFFAOYSA-N
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Description

4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a hexahydro-2H-isoindol-2-yl group, a methoxyphenyl group, and a nitrobenzamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the hexahydro-2H-isoindol-2-yl intermediate. This intermediate is then reacted with a propylamine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and stringent quality control measures ensures the consistency and purity of the final product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups to the aromatic ring.

Scientific Research Applications

4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}-1-methylpiperazin-1-ium
  • 3-(1,3-dioxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-2-yl)-4-methylbenzoic acid

Uniqueness

Compared to similar compounds, 4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and nitrobenzamide groups contribute to its versatility in various reactions and applications.

Properties

IUPAC Name

4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O6/c1-35-18-10-8-17(9-11-18)27-23(30)16-7-12-21(22(15-16)29(33)34)26-13-4-14-28-24(31)19-5-2-3-6-20(19)25(28)32/h2-3,7-12,15,19-20,26H,4-6,13-14H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCFZQHYTOCZPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)NCCCN3C(=O)C4CC=CCC4C3=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 2
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4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 3
Reactant of Route 3
4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 4
Reactant of Route 4
4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 5
Reactant of Route 5
4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide
Reactant of Route 6
Reactant of Route 6
4-[3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)propylamino]-N-(4-methoxyphenyl)-3-nitrobenzamide

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